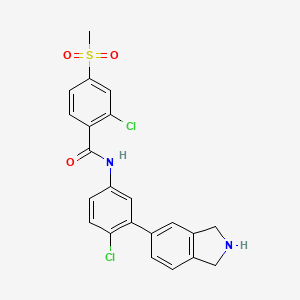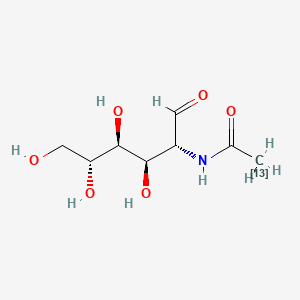
N-Acetyl-D-glucosamine-13C-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-D-glucosamine-13C-2 is a labeled derivative of N-Acetyl-D-glucosamine, a monosaccharide derivative of glucose. This compound is significant in various biological systems and is often used in scientific research to trace metabolic pathways and study biochemical processes due to the presence of the carbon-13 isotope.
準備方法
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosamine-13C-2 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The hydrolysis process involves breaking down chitin into its monomeric units using acidic or enzymatic methods. Enzymatic hydrolysis is preferred due to its environmentally friendly nature and higher yields. The reaction conditions typically involve the use of endochitinases and exochitinases, which break down the chitin into N-Acetyl-D-glucosamine .
Industrial Production Methods
Industrial production of this compound involves the fermentation of chitin using chitinolytic bacteria such as Aeromonas caviae. The bacteria produce an enzyme cocktail that efficiently hydrolyzes chitin into N-Acetyl-D-glucosamine. The process parameters, including temperature, pH, enzyme concentration, and reaction time, are optimized to achieve high yields .
化学反応の分析
Types of Reactions
N-Acetyl-D-glucosamine-13C-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of N-Acetyl-D-glucosamine, which can be used in further biochemical studies and industrial applications .
科学的研究の応用
N-Acetyl-D-glucosamine-13C-2 is widely used in scientific research due to its labeled carbon-13 isotope, which allows for tracing and studying metabolic pathways. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving N-Acetyl-D-glucosamine.
Biology: Helps in studying the role of N-Acetyl-D-glucosamine in cellular processes, including cell signaling and structural functions.
Medicine: Used in research related to osteoarthritis and other joint disorders due to its role in glycoprotein metabolism.
Industry: Employed in the production of biopolymers and other industrial applications
作用機序
N-Acetyl-D-glucosamine-13C-2 exerts its effects by participating in glycoprotein metabolism. It is involved in the formation of glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues. The compound acts as a precursor for the synthesis of hyaluronic acid, chondroitin sulfate, and other glycosaminoglycans, which play a crucial role in maintaining the structural integrity and function of tissues .
類似化合物との比較
Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications.
N-Acetyl-D-glucosamine-13C: Another labeled version with a different carbon isotope.
N-Acetyl-D-galactosamine: A similar compound with a different sugar moiety.
Uniqueness
N-Acetyl-D-glucosamine-13C-2 is unique due to the presence of the carbon-13 isotope, which makes it particularly useful for tracing and studying metabolic pathways. This isotopic labeling allows for more precise and detailed analysis compared to non-labeled or differently labeled compounds .
特性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC名 |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1 |
InChIキー |
MBLBDJOUHNCFQT-WPMUHOOHSA-N |
異性体SMILES |
[13CH3]C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)

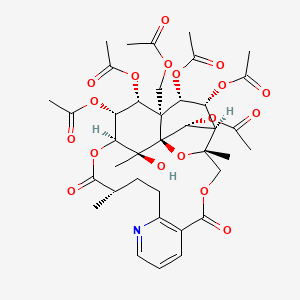

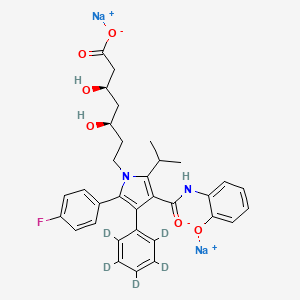
![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)
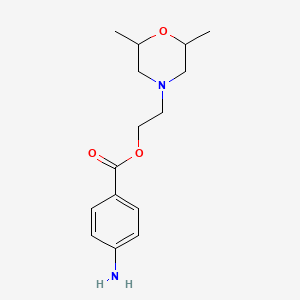
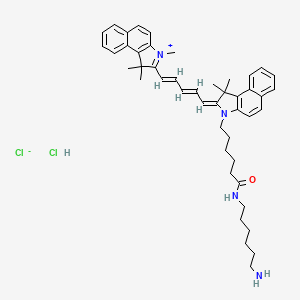
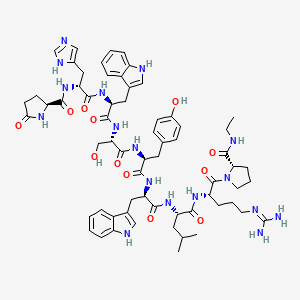
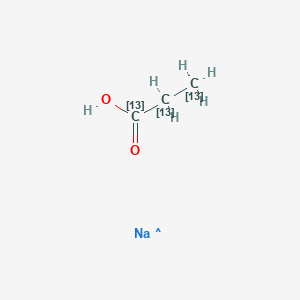
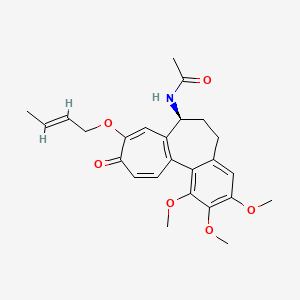
![3-[(2R,5R)-4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12399516.png)
